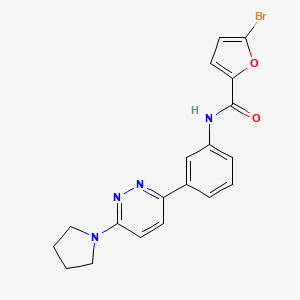
2-(2,4-difluorophenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-difluorophenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide, also known as PF-04991532, is a small molecule inhibitor that targets the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for breaking down endocannabinoids, which are lipid signaling molecules that regulate various physiological processes in the body. By inhibiting FAAH, PF-04991532 increases endocannabinoid levels and has potential therapeutic applications in a variety of diseases.
Scientific Research Applications
Radiosynthesis and Imaging Applications
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which includes compounds structurally related to 2-(2,4-difluorophenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide, has been reported for selective ligands of the translocator protein (18 kDa). Specifically, DPA-714, a compound within this series, is designed with a fluorine atom to enable labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This showcases the compound's utility in developing selective radioligands for brain imaging and studying neuroinflammation (Dollé et al., 2008).
Crystal Structure Analysis
Research on compounds with a similar pyrimidin-2-yl component has provided insights into their crystal structures, demonstrating unique folded conformations. These studies highlight the structural versatility and potential for further exploration in materials science and molecular engineering (Subasri et al., 2016; Subasri et al., 2017).
Antimicrobial and Antifungal Applications
Synthesis of derivatives related to the 2-(2,4-difluorophenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide structure has led to the development of new antimicrobial and antifungal agents. These compounds have shown promising results in combating various bacterial and fungal strains, indicating potential applications in developing new therapies for infectious diseases (Hossan et al., 2012).
properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2/c19-13-3-2-12(16(20)11-13)10-17(24)23-14-4-6-15(7-5-14)25-18-21-8-1-9-22-18/h1-3,8-9,11,14-15H,4-7,10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVDEBMYFGOYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=C(C=C(C=C2)F)F)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyridine-4-carboxamide](/img/structure/B2778717.png)

![2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B2778719.png)
![1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2778721.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2778722.png)
![[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride](/img/structure/B2778724.png)
![1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2778730.png)


![N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide](/img/structure/B2778734.png)
acetonitrile](/img/structure/B2778737.png)